molecular formula C23H14ClFN2O2 B610726 SBI-0640756 CAS No. 1821280-29-8

SBI-0640756

Cat. No.: B610726
CAS No.: 1821280-29-8
M. Wt: 404.82
InChI Key: VVWGPQZBDQVQRC-RMKNXTFCSA-N
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Description

  • Mechanism of Action

    Target of Action

    SBI-0640756, also known as SBI-756, is a first-in-class inhibitor that primarily targets eukaryotic Initiation Factor 4G1 (eIF4G1) . eIF4G1 is a critical component of the eIF4F complex, which plays a crucial role in the initiation of cap-dependent mRNA translation .

    Mode of Action

    This compound disrupts the eIF4F complex by inhibiting eIF4G1 . This disruption occurs independently of mTOR, a kinase involved in cell growth and proliferation . By targeting eIF4G1, this compound prevents the assembly of the eIF4F complex, thereby inhibiting cap-dependent mRNA translation .

    Biochemical Pathways

    The inhibition of eIF4G1 and the subsequent disruption of the eIF4F complex by this compound affects several biochemical pathways. It suppresses AKT, NF-κB, and AKT/mTORC1 activity, which are critical for cell survival and proliferation . Furthermore, this compound selectively reduces the translation of mRNAs encoding ribosomal proteins and translation factors, leading to a reduction in protein synthesis rates in sensitive cells .

    Result of Action

    This compound has been shown to potently inhibit the growth of BRAF-resistant and BRAF-independent melanomas, including NRAS- and NF1-mutant melanomas . It also exhibits low toxicity against non-transformed fibroblasts . In vivo studies have shown that this compound can delay tumor onset and reduce tumor incidence .

    Action Environment

    It’s worth noting that the effectiveness of this compound may be influenced by the genetic makeup of the cells, as mutations in melanoma cells affecting dna damage and cell-cycle regulatory pathways can confer drug resistance .

    Biochemical Analysis

    Biochemical Properties

    SBI-0640756 plays a crucial role in biochemical reactions by inhibiting eIF4G1, a key component of the eIF4F complex. This inhibition disrupts the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation. This compound interacts with several biomolecules, including eIF4G1, AKT, and NF-κB. By inhibiting eIF4G1, this compound prevents the association of eIF4E with eIF4G1, thereby disrupting the formation of the eIF4F complex .

    Cellular Effects

    This compound has profound effects on various types of cells and cellular processes. It inhibits the growth of BRAF-resistant and BRAF-independent melanomas by disrupting the eIF4F complex. Additionally, this compound suppresses AKT and NF-κB signaling pathways, which are crucial for cell survival and proliferation. This compound also affects gene expression by inducing DNA damage and altering cell-cycle regulatory factors .

    Molecular Mechanism

    The molecular mechanism of this compound involves the inhibition of eIF4G1, which disrupts the eIF4F complex assembly. This disruption prevents the initiation of cap-dependent translation, leading to reduced protein synthesis. This compound also suppresses AKT and NF-κB signaling pathways, further inhibiting cell growth and survival. The compound’s ability to induce DNA damage and alter cell-cycle regulatory factors contributes to its antitumor effects .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on eIF4G1 over extended periods. Long-term studies have shown that this compound can delay tumor onset and reduce tumor incidence in genetic models. Additionally, the compound’s effects on cellular function, such as DNA damage and cell-cycle regulation, persist over time .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively delays tumor onset and reduces tumor incidence. Higher doses may lead to toxic or adverse effects. For instance, a dosage of 0.5 mg/kg administered intraperitoneally delays tumor onset, while a dosage of 1 mg/kg administered twice per week in combination with a BRAF inhibitor potently suppresses tumor growth without resuming tumor growth in immunodeficient mice .

    Metabolic Pathways

    This compound is involved in metabolic pathways that include interactions with eIF4G1, AKT, and NF-κB. By inhibiting eIF4G1, the compound disrupts the eIF4F complex, leading to reduced protein synthesis. This inhibition also affects metabolic flux and metabolite levels, contributing to the compound’s antitumor effects .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s water solubility facilitates its distribution within the cellular environment. Additionally, this compound’s ability to disrupt the eIF4F complex affects its localization and accumulation within cells .

    Subcellular Localization

    The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with eIF4G1 to disrupt the eIF4F complex. This localization is crucial for the compound’s activity and function, as it allows this compound to effectively inhibit cap-dependent translation. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, enhancing its inhibitory effects .

    Preparation Methods

      Synthetic Routes: Detailed synthetic routes for SBI-0640756 are not widely available in the literature.

      Reaction Conditions: Specific reaction conditions for its synthesis remain proprietary.

      Industrial Production: Information on large-scale industrial production methods is limited.

  • Chemical Reactions Analysis

      Reactions: SBI-0640756 does not undergo extensive chemical transformations in the literature.

      Common Reagents:

      Major Products: The major products formed during its synthesis have not been explicitly reported.

  • Scientific Research Applications

    Key Mechanisms:

    • Disruption of eIF4F Complex : SBI-0640756 prevents the association between eIF4E and eIF4G1, thereby hindering the formation of the eIF4F complex necessary for initiating translation.
    • Inhibition of Signaling Pathways : The compound suppresses critical signaling pathways such as AKT and NF-κB, which play significant roles in cell survival and proliferation.
    • Selective Targeting : It has been shown to selectively affect malignant B cells while sparing normal lymphocytes, indicating a potential therapeutic window for treating certain lymphomas.

    Scientific Research Applications

    This compound has been extensively studied in various preclinical models and exhibits promising applications across different domains:

    Cancer Research

    • Melanoma Treatment : this compound has demonstrated efficacy in inhibiting the growth of BRAF-resistant and BRAF-independent melanoma cells. Studies have shown that it can delay tumor onset and reduce tumor incidence in vivo models (e.g., Nras/Ink4a melanomas) .
    • Combination Therapy : When used in combination with other agents such as venetoclax, this compound enhances apoptosis in diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) cells . This synergistic effect suggests its potential as part of combination therapies for aggressive lymphomas.

    Biological Mechanisms

    • Protein Synthesis Studies : Researchers utilize this compound to investigate the role of eIF4G1 in protein synthesis and its broader implications in cellular proliferation and viability . The compound's ability to selectively inhibit translation of specific mRNAs encoding ribosomal proteins further elucidates its role in regulating protein synthesis.

    Preclinical Models

    • In Vivo Efficacy : In mouse models, this compound has shown significant reductions in tumor growth rates when combined with other therapies. Its unique mechanism allows it to effectively target resistant cancer cell populations .

    Case Study 1: Melanoma Resistance

    A study highlighted that this compound effectively inhibited the growth of NRAS, BRAF, and NF1-mutant melanoma cells in vitro. It also demonstrated a marked reduction in tumor growth rates when administered alongside BRAF inhibitors, providing a rationale for further clinical evaluation .

    Case Study 2: Lymphoma Treatment

    In DLBCL models, treatment with this compound not only sensitized resistant cells to venetoclax but also reduced overall protein synthesis rates selectively in malignant B cells. This selectivity underscores its potential as a targeted therapy with minimal effects on normal cells .

    Comparison with Similar Compounds

      Uniqueness: SBI-0640756’s uniqueness lies in its specific targeting of eIF4G1.

      Similar Compounds: Unfortunately, detailed comparisons with similar compounds are scarce.

    Biological Activity

    SBI-0640756, also known as SBI-756, is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4G1 (eIF4G1), a critical component of the eIF4F translation initiation complex. This compound has shown significant potential in cancer therapy, particularly in overcoming resistance to existing treatments for melanoma and hematologic malignancies. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and insights from recent research findings.

    This compound disrupts the assembly of the eIF4F complex by binding to eIF4G1, preventing its interaction with eIF4E. This action inhibits cap-dependent translation of mRNAs, which is essential for the synthesis of proteins involved in cell growth and survival. The inhibition of eIF4F complex formation occurs independently of the mechanistic target of rapamycin (mTOR) signaling pathway, allowing this compound to exert its effects even in mTOR-resistant cancer cells .

    Key Mechanistic Insights:

    • Disruption of eIF4F Complex : this compound effectively dissociates eIF4G1 from eIF4E in a dose-dependent manner, leading to increased binding of 4E-BP1 to eIF4E and impaired formation of the eIF4F complex .
    • Inhibition of Protein Synthesis : The compound selectively reduces the translation of mRNAs encoding ribosomal proteins and translation factors, resulting in decreased overall protein synthesis rates in sensitive cancer cells .
    • Impact on Signaling Pathways : While this compound suppresses pathways such as AKT and NF-κB, it does so with reduced potency compared to other derivatives, indicating a potential for optimizing its pharmacological profile .

    Melanoma

    Research has demonstrated that this compound is effective against both BRAF-resistant and BRAF-independent melanoma cell lines. In vitro studies revealed that treatment with SBI-756 led to significant growth inhibition across various melanoma models, including those with NRAS and NF1 mutations .

    Table 1: Efficacy of this compound in Melanoma Cell Lines

    Cell Line TypeResponse to this compoundIC50 (µM)Notes
    BRAF-mutantSensitive0.5Significant growth inhibition
    NRAS-mutantSensitive0.3Enhanced apoptosis observed
    NF1-mutantSensitive0.2Comparable sensitivity to parental lines
    BRAFi-resistantResistant>10Efficacy maintained against resistance

    Hematologic Malignancies

    This compound has also been studied for its synergistic effects when combined with other therapies, such as venetoclax in diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL). The combination treatment resulted in enhanced apoptosis both in vitro and in vivo, indicating a promising avenue for treating aggressive lymphomas .

    Case Study: Combination Therapy with Venetoclax
    A study involving DLBCL cells treated with this compound alongside venetoclax demonstrated:

    • Increased Apoptosis : The combination led to significantly higher rates of cell death compared to either treatment alone.
    • Selective Targeting : Normal lymphocytes showed reduced viability predominantly in B cells, highlighting the selectivity of this compound for malignant cells over healthy ones .

    Research Findings

    Recent studies have expanded our understanding of this compound's biological activity:

    • In Vivo Efficacy : In mouse models genetically engineered to develop melanoma, administration of this compound delayed tumor onset and reduced incidence significantly compared to controls .
    • Mechanistic Studies : Further investigations revealed that this compound alters gene expression patterns related to DNA damage response and cell cycle regulation, which are crucial for understanding its antitumor effects .
    • Potential for Drug Development : The unique mechanism by which this compound operates suggests it could be developed into a valuable therapeutic agent for various cancers resistant to current treatments.

    Properties

    IUPAC Name

    6-chloro-3-[(E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H14ClFN2O2/c24-16-7-8-19-18(11-16)21(15-4-2-1-3-5-15)22(23(29)27-19)20(28)9-6-14-10-17(25)13-26-12-14/h1-13H,(H,27,29)/b9-6+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VVWGPQZBDQVQRC-RMKNXTFCSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CN=C4)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC(=CN=C4)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H14ClFN2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    404.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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